Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]-
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Overview
Description
Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- is an organic compound that belongs to the class of acetamides It is characterized by the presence of a thienyl group substituted with a hydroxymethyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- typically involves the reaction of 3-(hydroxymethyl)-4-methyl-2-thiophenecarboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The reaction conditions include:
Temperature: Reflux
Solvent: Acetic anhydride
Purification: Recrystallization
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: 3-(carboxymethyl)-4-methyl-2-thiophenecarboxylic acid
Reduction: 3-(hydroxymethyl)-4-methyl-2-thiophenemethanol
Substitution: 3-(bromomethyl)-4-methyl-2-thiophenecarboxamide
Scientific Research Applications
Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The thienyl group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Hydroxymethyl)acetamide
- N-(3-Hydroxymethylphenyl)acetamide
- N-(4-Methyl-2-thienyl)acetamide
Uniqueness
Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- is unique due to the presence of both a hydroxymethyl and a methyl group on the thienyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
Acetamide,N-[3-(hydroxymethyl)-4-methyl-2-thienyl]- is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important subject of study in the fields of chemistry, biology, and medicine.
Properties
Molecular Formula |
C8H11NO2S |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
N-[3-(hydroxymethyl)-4-methylthiophen-2-yl]acetamide |
InChI |
InChI=1S/C8H11NO2S/c1-5-4-12-8(7(5)3-10)9-6(2)11/h4,10H,3H2,1-2H3,(H,9,11) |
InChI Key |
CTUNQOOMNGAWSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1CO)NC(=O)C |
Origin of Product |
United States |
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